molecular formula C54H70N10O15S2 B1598624 Desulfated benzyloxycarbonyl cholecystokinin (26-33) CAS No. 25687-34-7

Desulfated benzyloxycarbonyl cholecystokinin (26-33)

Cat. No.: B1598624
CAS No.: 25687-34-7
M. Wt: 1163.3 g/mol
InChI Key: WHQYTLSEJRKUQZ-FVMQRRFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desulfated benzyloxycarbonyl cholecystokinin (26-33) is a synthetic analogue derived from the C-terminal region (residues 26–33) of cholecystokinin (CCK), a peptide hormone critical for digestive and neurological functions . Native CCK-33 undergoes post-translational processing to generate bioactive fragments like CCK-8 (residues 26–33), which contains a sulfated tyrosine residue critical for receptor binding . In this analogue, the sulfate group is removed (desulfation), and the N-terminus is modified with a benzyloxycarbonyl (Z) protecting group, commonly used in peptide synthesis to enhance stability and prevent enzymatic degradation . The compound is primarily utilized to study the structural determinants of CCK receptor interactions, particularly the role of sulfation and protective modifications in biological activity .

Properties

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H70N10O15S2/c1-54(2,3)79-53(78)64-42(27-45(69)70)52(77)62-39(24-31-15-17-33(65)18-16-31)49(74)59-36(19-21-80-4)47(72)57-29-43(66)58-40(25-32-28-56-35-14-10-9-13-34(32)35)50(75)60-37(20-22-81-5)48(73)63-41(26-44(67)68)51(76)61-38(46(55)71)23-30-11-7-6-8-12-30/h6-18,28,36-42,56,65H,19-27,29H2,1-5H3,(H2,55,71)(H,57,72)(H,58,66)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,73)(H,64,78)(H,67,68)(H,69,70)/t36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQYTLSEJRKUQZ-FVMQRRFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H70N10O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180386
Record name Desulfated benzyloxycarbonyl cholecystokinin (26-33)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1163.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25687-34-7
Record name Desulfated benzyloxycarbonyl cholecystokinin (26-33)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025687347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desulfated benzyloxycarbonyl cholecystokinin (26-33)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Peptide Synthesis Strategy

The synthesis of desulfated benzyloxycarbonyl cholecystokinin (26-33) typically employs solid-phase peptide synthesis (SPPS), with particular attention to protecting groups and amino acid substitutions to achieve the desired desulfation and benzyloxycarbonyl protection.

  • Solid-Phase Peptide Synthesis (SPPS):
    The peptides are synthesized on solid supports such as 2,4-dimethoxybenzhydrylamine (2,4-DMBHA) or 4-(benzyloxy)-2',4'-dimethoxybenzhydrylamine (TMBHA) resins using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The choice of resin affects the synthesis kinetics and yield, with 2,4-DMBHA generally providing faster synthesis but both resins yielding equivalent purity after purification.

  • Protection Groups:
    The benzyloxycarbonyl (Z) group is used to protect the amino function of ornithine or other residues, which is crucial for controlling peptide folding and receptor interaction. This protection is essential to maintain the peptide's peripheral antagonist properties.

  • Desulfation:
    The desulfation refers to the removal or replacement of the sulfate group typically present on the tyrosine residue of native CCK peptides. In analogues, this sulfate group is often replaced with other moieties such as phenylalanine derivatives or sulfated phenylalanine analogues like Phe(p-CH2SO3Na) to modulate receptor affinity.

Amino Acid Substitutions and Modifications

  • Methionine Replacement:
    Methionine at position 31 is frequently replaced by norleucine (Nle) or other amino acids such as phenylalanine (Phe), alanine (Ala), or ornithine (Orn) to alter receptor binding characteristics. Norleucine substitution improves stability and receptor affinity.

  • Benzyloxycarbonyl Protection on Ornithine:
    The ε-amino group of ornithine at position 31 is protected by the benzyloxycarbonyl group, which enhances binding affinity to pancreatic receptors and creates a peripheral CCK antagonist.

  • Other Modifications:
    Introduction of bulky aromatic residues like 2-naphthylalanine (Nal) at position 30 and N-methyl amino acids can modulate receptor selectivity and bioavailability.

Purification and Characterization

Summary Table of Preparation Features

Preparation Aspect Details References
Synthesis Method Fmoc Solid-Phase Peptide Synthesis on 2,4-DMBHA or TMBHA resin
Protecting Groups Benzyloxycarbonyl (Z) protection on ornithine ε-amino group
Amino Acid Substitutions Methionine → Norleucine, Phenylalanine, Alanine, Ornithine (Z-protected)
Desulfation Strategy Replacement of sulfated tyrosine with phenylalanine derivatives such as Phe(p-CH2SO3Na)
Purification Reverse-Phase HPLC, achieving >93% purity
Characterization Techniques Amino acid analysis, LSIMS, Edman degradation
Radiolabeling (related) Oxidative iodination of modified peptides retaining activity for receptor binding studies

Chemical Reactions Analysis

Sulfation Modifications

The native Tyr27 sulfation in CCK26-33 is critical for receptor affinity. Desulfation involves replacing Tyr(SO3H)27 with non-sulfated analogs such as Phe(p-CH2SO3Na)27. This substitution eliminates sulfation while retaining some polar character through the sodium sulfonate group.

Key Reaction:

Sulfation Substitution

  • Reagents : Benzyloxycarbonyl (Z) group for N-terminal protection, 2,4-DMBHA or TMBHA resins for solid-phase synthesis.

  • Conditions : Fmoc-based solid-phase peptide synthesis (SPPS) with HOBt/DIC coupling.

  • Product : [Phe(p-CH2SO3Na)27]-CCK26-33 retains partial bioactivity despite lacking sulfate .

Methionine Oxidation Mitigation

Native CCK26-33 contains methionine residues prone to oxidation. Industrial synthesis replaces methionine with norleucine (Nle) to prevent oxidation-related degradation.

Key Reaction:

Methionine Substitution

  • Reagents : Fmoc-Nle-OH, OxymaPure/DIC for coupling.

  • Conditions : Automated SPPS with TFA-mediated cleavage.

  • Product : [Nle28,31]-CCK26-33 shows improved stability in oxidative environments .

Tryptophan Substitution

Tryptophan (Trp30) is replaced with 2-naphthylalanine (Nal30) to enhance hydrophobic interactions without altering aromaticity.

Key Reaction:

Aromatic Residue Substitution

  • Reagents : Fmoc-Nal-OH, HATU/DIPEA for activation.

  • Conditions : Prolonged coupling times (2–4 hours) to ensure efficiency.

  • Product : [Nal30]-CCK26-33 maintains receptor binding while improving metabolic stability .

Functional Characterization

Modified CCK26-33 analogs were tested for amylase release in rat pancreatic acini. Despite structural changes, [Phe(p-CH2SO3Na)27,Nle28,31,Nal30]-CCK26-33 retained 60–70% bioactivity compared to the native sulfated form .

Industrial-Scale Considerations

  • Automation : SPPS synthesizers reduce human error and enhance reproducibility.

  • Quality Control : LC-MS and amino acid analysis ensure sequence fidelity.

Scientific Research Applications

Biological Activities

Desulfated benzyloxycarbonyl cholecystokinin (26-33) exhibits several notable biological activities:

  • Anorexigenic Effects : Research indicates that CCK peptides, including the desulfated variant, can suppress food intake. Studies have shown that intraperitoneal injections of sulfated CCK(26-33) significantly decreased food consumption in neonatal chicks, demonstrating its potential as an appetite suppressant .
  • Receptor Interactions : This compound interacts with specific CCK receptors in both peripheral and central nervous systems. These interactions are crucial for modulating physiological responses such as satiety and digestive processes.

Therapeutic Applications

The therapeutic applications of desulfated benzyloxycarbonyl cholecystokinin (26-33) are diverse and include:

  • Weight Management : Due to its appetite-suppressing properties, this peptide could be utilized in obesity treatment strategies. Its ability to induce satiety may help in reducing caloric intake among individuals struggling with weight management .
  • Gastrointestinal Disorders : The compound may also have applications in treating gastrointestinal disorders such as irritable bowel syndrome (IBS), where modulation of gut motility and secretion is beneficial .
  • Neuroprotection and Neurogenesis : Emerging studies suggest that CCK peptides can enhance neurogenesis and provide neuroprotective effects, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Appetite Regulation in Neonatal Chicks

A study focused on the anorexigenic effects of CCK(26-33) in neonatal chicks demonstrated that both sulfated and non-sulfated forms of the peptide could reduce food intake, although the effect was more pronounced with sulfation. This research highlights the compound's potential utility in understanding appetite regulation mechanisms across species .

CCK Receptor Subtype Distinction

Functional studies have established that different subtypes of CCK receptors mediate various biological responses to CCK peptides. Research involving guinea pigs has provided insights into how desulfated variants interact differently with these receptors compared to their sulfated counterparts, indicating potential for targeted therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of CCK fragments is highly dependent on sulfation and protective modifications. Below is a comparative analysis of desulfated benzyloxycarbonyl CCK (26-33) with related compounds:

Compound Name Sulfation State Protecting Group Receptor Affinity (Kd) Biological Activity (EC50) Key Findings
Sulfated CCK-8 Sulfated None 64 pM (high affinity) 0.1 nM (amylase secretion) Binds CCK-A receptors with high affinity; mediates pancreatic enzyme secretion .
Desulfated CCK-8 Desulfated None 21 nM (low affinity) 10 nM 300-fold reduction in receptor affinity compared to sulfated CCK-8 .
Desulfated Benzyloxycarbonyl CCK (26-33) Desulfated Benzyloxycarbonyl Not directly reported Not directly reported Predicted lower affinity than sulfated CCK-8 due to desulfation; Z group may enhance stability .
Benzyloxycarbonyl-Protected CCK-8 Sulfated Benzyloxycarbonyl 85 pM 0.2 nM Z group minimally impacts receptor binding if sulfation is retained .
CCK-4 (Tetrapeptide) N/A None >100 nM >100 nM Lacks sulfation and critical residues for high-affinity binding .

Key Observations:

Sulfation State: Sulfated CCK-8 exhibits nanomolar potency (EC50 = 0.1 nM) due to strong interactions with CCK-A receptors . Desulfation drastically reduces affinity (Kd = 21 nM) and functional activity, highlighting the sulfate group’s role in receptor recognition . Desulfated benzyloxycarbonyl CCK (26-33) is hypothesized to follow this trend, with further modulation from the Z group .

Protecting Groups: The benzyloxycarbonyl group improves peptide stability by blocking aminopeptidase degradation . In desulfated analogues, the Z group may partially offset the loss of sulfation by altering peptide conformation or solubility, though this remains speculative without direct data .

Biological Context :

  • CCK-4 (the tetrapeptide) lacks both sulfation and critical residues beyond the C-terminal tetrapeptide, resulting in negligible receptor affinity . This underscores the necessity of the octapeptide structure (residues 26–33) for activity.

Biological Activity

Desulfated benzyloxycarbonyl cholecystokinin (26-33), often referred to as CCK (26-33), is a peptide that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms, and implications based on diverse research findings.

Desulfated benzyloxycarbonyl cholecystokinin (26-33) is an oligopeptide consisting of the amino acid sequence Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. It is derived from the larger cholecystokinin (CCK) peptide family, specifically from the CCK-8 form, which is known for its physiological effects in humans and animals. This compound lacks the sulfate group typically found in its active counterparts, which influences its biological activity.

Biological Functions

  • Receptor Interaction :
    • CCK (26-33) acts primarily as an antagonist at CCK receptors, particularly the CCKB receptor, while showing no significant activity at the CCKA receptor . This selective interaction suggests its potential role in modulating gastric functions and appetite regulation.
  • Metabolic Effects :
    • As a metabolite in humans and animals, CCK (26-33) influences various metabolic pathways. It has been shown to stimulate enzyme secretion from pancreatic acini, thereby playing a role in digestion .
  • Gastrointestinal Regulation :
    • The peptide has been implicated in regulating gallbladder contraction and overall gastrointestinal motility. Studies indicate that it can induce significant changes in gallbladder volume postprandially, correlating with increased plasma levels of active CCK forms .

Case Studies and Experimental Evidence

  • In Vitro Studies :
    Research has demonstrated that CCK (26-33) can inhibit the action of full-length CCK peptides on pancreatic acinar cells, suggesting a regulatory role in digestive enzyme secretion. For instance, experiments showed that the presence of CCK (26-33) could modulate calcium signaling pathways involved in enzyme release .
  • Animal Models :
    In rat models, administration of CCK (26-33) resulted in altered feeding behaviors and satiety responses. Specifically, it was observed that while higher concentrations of full-length CCK induce satiety, CCK (26-33) may have more nuanced effects on appetite regulation .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Receptor BindingAntagonist at CCKB receptor
Enzyme SecretionStimulates amylase release
Gallbladder ContractionInduces contraction postprandially
Appetite RegulationModulates satiety responses

Q & A

Basic: What are the structural characteristics of desulfated benzyloxycarbonyl CCK (26-33), and how do they influence receptor-binding assays?

Answer:
The peptide sequence of desulfated benzyloxycarbonyl CCK (26-33) includes a tyrosine residue at position 27 that lacks the sulfate group typically present in native CCK-7. The benzyloxycarbonyl (Z) group at the N-terminus serves as a protective moiety, enhancing stability during synthesis and reducing nonspecific degradation . Desulfation reduces affinity for CCK-A receptors but retains partial activity at CCK-B receptors, making it useful for studying receptor subtype specificity. Structural confirmation requires mass spectrometry (e.g., MALDI-TOF) and HPLC purity validation (>95%), as seen in related benzyloxycarbonyl-protected peptides .

Basic: What methodological steps are critical for synthesizing and purifying desulfated benzyloxycarbonyl CCK (26-33)?

Answer:
Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The benzyloxycarbonyl group is introduced via Z-Cl or active ester coupling to protect the N-terminal amine. Desulfation is achieved by omitting sulfation during tyrosine residue incorporation. Purification requires reverse-phase HPLC with C18 columns and acetonitrile/water gradients, ensuring >95% purity, as demonstrated in analogous compounds like N-benzyloxycarbonyl-L-phenylalanine . Storage at 0–6°C in lyophilized form prevents degradation, aligning with stability protocols for sensitive peptides .

Advanced: How can gallbladder emptying kinetics be optimized to study desulfated benzyloxycarbonyl CCK (26-33) activity in vivo?

Answer:
Cholescintigraphy protocols should standardize CCK infusion rates (e.g., 0.02 µg/kg/min) and use continuous scintigraphic imaging to capture ejection fraction (EF) dynamics. Kinetic profiles (time-to-peak emptying rate, EF plateau) must be stratified by patient subgroups, as interindividual variability in CCK sensitivity can obscure dose-response relationships. For example, patients with rapid EF plateaus may reflect enhanced receptor coupling efficiency, while delayed profiles suggest cholesterol-mediated allosteric inhibition . Pre-screening subjects for biliary health (e.g., no gallstones) reduces confounding variables .

Advanced: How can contradictory bioactivity data for desulfated CCK analogs be resolved across studies?

Answer:
Contradictions often arise from differences in membrane cholesterol content, which modulates CCK receptor coupling via negative allosteric effects . To address this:

  • Standardize lipid raft modulation: Use methyl-β-cyclodextrin for cholesterol depletion or cholesterol-enriched media in cell models.
  • Validate receptor expression: Quantify CCK-A/B receptor ratios via qPCR or flow cytometry.
  • Cross-validate assays: Compare in vitro (calcium flux, cAMP) and in vivo (gallbladder EF) endpoints. For example, reduced in vivo activity despite preserved in vitro potency may indicate cholesterol-dependent signaling bias .

Advanced: What experimental approaches elucidate the role of membrane cholesterol in desulfated benzyloxycarbonyl CCK (26-33) signaling?

Answer:

  • Cholesterol depletion/enrichment assays: Treat cell lines (e.g., CHO-CCKR) with cyclodextrins or cholesterol-loaded liposomes, then measure CCK-induced IP3 production or ERK phosphorylation.
  • Fluorescence anisotropy: Use DPH or Laurdan probes to quantify membrane fluidity changes post-cholesterol modulation.
  • Molecular dynamics simulations: Model CCK-receptor interactions in lipid bilayers with varying cholesterol concentrations.
    Evidence suggests cholesterol-rich membranes reduce CCK-B receptor internalization, prolonging signaling despite lower ligand affinity .

Basic: How is desulfated benzyloxycarbonyl CCK (26-33) stability assessed under experimental conditions?

Answer:
Stability studies should include:

  • Temperature and pH profiling: Incubate the peptide in buffers (pH 4–8) at 4°C, 25°C, and 37°C, analyzing degradation via HPLC at timed intervals.
  • Protease resistance assays: Test susceptibility to trypsin/chymotrypsin, comparing degradation rates to sulfated CCK-8.
  • Long-term storage: Lyophilized peptides stored at -20°C in argon-flushed vials show >90% stability over 12 months, based on protocols for similar boronate-protected compounds .

Advanced: What strategies improve the pharmacological specificity of desulfated benzyloxycarbonyl CCK (26-33) in neurodegenerative disease models?

Answer:

  • Blood-brain barrier (BBB) penetration: Conjugate with BBB shuttle peptides (e.g., TAT) or formulate in lipid nanoparticles.
  • Receptor subtype targeting: Use CCK-B-preferring analogs in models of anxiety or Parkinson’s disease, where CCK-B receptors modulate dopaminergic pathways.
  • Bioluminescence resonance energy transfer (BRET): Monitor real-time CCK-B receptor dimerization in neuronal cells to assess ligand-induced conformational changes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.